molecular formula C8H6BrNS B1639990 6-Bromoindoline-2-thione CAS No. 848649-94-5

6-Bromoindoline-2-thione

Cat. No. B1639990
CAS RN: 848649-94-5
M. Wt: 228.11 g/mol
InChI Key: CUGLLDWLADMIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromoindoline-2-thione is a chemical compound that has garnered attention due to its numerous potential applications in scientific research and industry. It contains a total of 18 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .


Synthesis Analysis

The synthesis of 6-Bromoindoline-2-thione involves the reaction between indoline-2-thiones with alkyl 2-halo acetoacetate under different conditions . A metal-free strategy has been developed for the preparation of 2-carboxylated thieno [2,3-b] indole derivatives, which involves easily accessible 1,2-diaza-1,3-dienes and indoline 2-thione as starting materials .


Molecular Structure Analysis

The molecular formula of 6-Bromoindoline-2-thione is C8H6BrNS . It has a total of 17 atoms, including 6 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 1 Sulfur atom, and 1 Bromine atom . The average mass is 228.109 Da .


Chemical Reactions Analysis

6-Bromoindoline-2-thione is involved in various chemical reactions. For instance, it reacts with alkyl 2-halo acetoacetate under different conditions . It is also used in the synthesis of functionalized thieno[2,3-b]indoles by base-mediated [3 + 2]-annulation with Morita−Baylis−Hillman and Rauhut−Currier adducts of nitroalkenes .

Scientific Research Applications

    Antifungal Activity: The core structure of thieno[2,3-b]indole A, which includes the 6-bromoindoline-2-thione moiety, demonstrates antifungal activity . Researchers have explored its potential as an antifungal agent.

    Neurological Diseases: Substituted thieno[2,3-b]indoles derived from this scaffold have shown potential for treating neurological diseases such as epilepsy, senile dementia, Parkinson’s disease, and cognitive deficits after brain ischemia . These compounds may modulate neuronal function and protect against neurodegeneration.

Plant Growth Regulation

The natural product thienodolin B, structurally related to thieno[2,3-b]indoles, displays plant growth-promoting and -inhibiting activities in rice seedlings . Researchers study these compounds for their potential in agriculture and crop management.

Synthesis and Preparation

Indoline-2-thione can be prepared via reported methods . Chromatographic purification is typically carried out on silica gel.

properties

IUPAC Name

6-bromo-1,3-dihydroindole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGLLDWLADMIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoindoline-2-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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